3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives
Scientific Research Applications
3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. .
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effect. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Thiazolo[4,5-d]pyrimidine: Known for its anticancer and antimicrobial properties.
1,2,4-Triazole derivatives: Widely studied for their pharmacological activities, including antimicrobial and anticancer effects
Uniqueness
3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential for modification make it a valuable scaffold for drug development .
Biological Activity
The compound 3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine belongs to a class of triazolo-pyrimidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N5 with a molecular weight of approximately 225.24 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is known for contributing to various pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 (lung) | 1.07 ± 0.22 | |
This compound | HepG2 (liver) | 0.61 ± 0.19 | |
This compound | SGC-7901 (stomach) | 0.51 ± 0.13 |
These results indicate that the compound has a potent inhibitory effect on cell proliferation in a concentration-dependent manner.
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways. Research indicates that triazolo-pyrimidine derivatives can inhibit specific kinases involved in cancer cell growth and survival. For example:
Kinase Target | Inhibition Rate (%) at 10 µM |
---|---|
CDK1/Cyclin A2 | 22.51% |
ALK | 17.36% |
FGFR1 | 11.82% |
FAK | 10.52% |
This selective inhibition suggests potential for targeted cancer therapies using such compounds .
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications on the phenyl ring and the triazole moiety significantly affect the biological activity of these compounds. For instance:
- Substituents on the Phenyl Ring : Electron-donating groups enhance activity.
- Positioning of Methyl Groups : The presence and position of methyl groups on the triazole ring influence potency.
These findings guide future synthetic efforts to optimize efficacy and selectivity against cancer cells .
Case Studies
In one notable study involving a series of synthesized triazolo-pyrimidine derivatives:
- Objective : To evaluate the anticancer potential against multiple cell lines.
- Methodology : Compounds were synthesized and subjected to in vitro assays.
The results indicated that certain derivatives exhibited higher potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), particularly in inhibiting cell growth in gastric and lung cancer models.
Properties
IUPAC Name |
3-methyl-N-phenyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6/c1-17-11-9(15-16-17)10(12-7-13-11)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPAWCYOOBGHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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